molecular formula C24H27N3O5 B2387227 Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 941984-37-8

Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No. B2387227
CAS RN: 941984-37-8
M. Wt: 437.496
InChI Key: MVLQSVHEPGQTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

One area of research focuses on the synthesis of complex molecules that possess unique chemical structures similar to the queried compound. For instance, studies on the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors detail the creation of compounds with spiropiperidine structures, highlighting a methodology for targeting specific enzymes involved in metabolic pathways (Huard et al., 2012). Similarly, research on microwave-assisted amidation of ethyl compounds reveals methods for achieving high yields of carboxamides, a process that is crucial for the development of pharmaceuticals and fine chemicals (Milosevic et al., 2015).

Biological Activity and Drug Development

Another significant area of research involves the evaluation of biological activity and the development of new drugs. Compounds with structures similar to the queried chemical are explored for their potential as ligands for receptors, demonstrating the critical role of structural design in drug discovery. For example, studies on spiropiperidines as potent and selective σ-receptor ligands explore the therapeutic potential of these compounds in treating various disorders, showcasing the importance of specific structural features for receptor affinity and selectivity (Maier & Wünsch, 2002).

Antimicrobial and Antitumor Activities

Research on new pyridine derivatives highlights their antimicrobial activity, underscoring the ongoing search for new antimicrobial agents amid rising antibiotic resistance (Patel et al., 2011). Additionally, studies involving the synthesis and antioxidant activities of benzothiophenes illustrate the exploration of novel compounds for antitumor and antioxidant applications, reflecting the broad interest in discovering new treatments for cancer and oxidative stress-related conditions (Bialy & Gouda, 2011).

properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-3-31-23(29)26-13-11-24(12-14-26)27-20(18-5-4-6-21(30-2)22(18)32-24)15-19(25-27)16-7-9-17(28)10-8-16/h4-10,20,28H,3,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLQSVHEPGQTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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